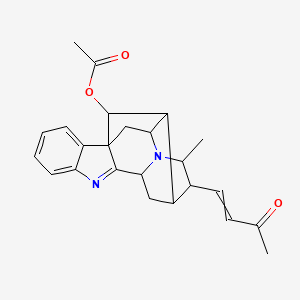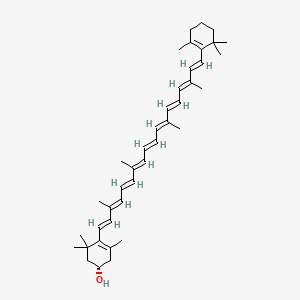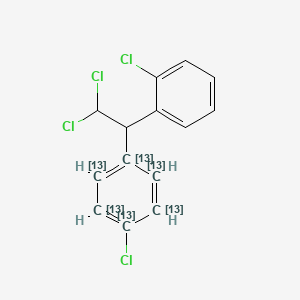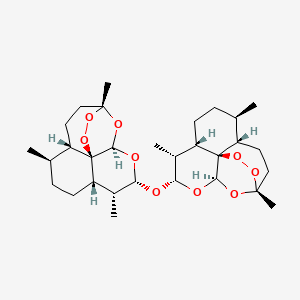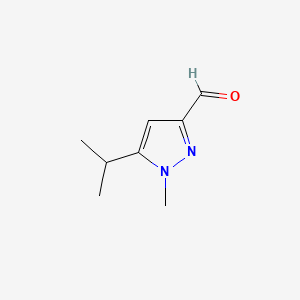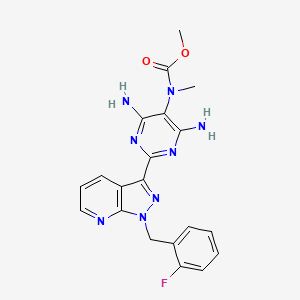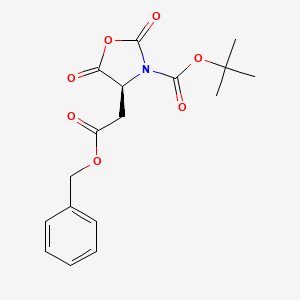
Boc-asp(obzl)-N-carboxyanhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-asp(obzl)-N-carboxyanhydride, also known as N-α-t-Boc-L-aspartic acid β-benzyl ester, is a derivative of aspartic acid It is commonly used in peptide synthesis due to its ability to protect the amino group of aspartic acid, preventing unwanted side reactions during the synthesis process
Preparation Methods
The synthesis of Boc-asp(obzl)-N-carboxyanhydride typically involves the following steps:
Esterification: Aspartic acid is first esterified with benzyl alcohol to form aspartic acid β-benzyl ester.
Protection: The amino group of the esterified aspartic acid is then protected using tert-butoxycarbonyl (Boc) anhydride, resulting in the formation of N-α-t.-Boc-L-aspartic acid β-benzyl ester.
Cyclization: The protected ester is then cyclized to form the N-carboxyanhydride derivative.
Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Boc-asp(obzl)-N-carboxyanhydride undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Hydrolysis: The ester bond can be hydrolyzed to yield aspartic acid derivatives.
Cyclization: The compound can undergo intramolecular cyclization to form cyclic peptides.
Common reagents used in these reactions include trifluoroacetic acid for Boc deprotection and water or aqueous acids for ester hydrolysis. Major products formed from these reactions include free aspartic acid, cyclic peptides, and various aspartic acid derivatives.
Scientific Research Applications
Boc-asp(obzl)-N-carboxyanhydride has numerous applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis, enabling the creation of complex peptides and proteins.
Biology: The compound is used to study protein-protein interactions and enzyme-substrate interactions.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.
Mechanism of Action
The primary mechanism of action of Boc-asp(obzl)-N-carboxyanhydride involves its role as a protecting group in peptide synthesis. By protecting the amino group of aspartic acid, it prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Boc-asp(obzl)-N-carboxyanhydride is unique due to its specific protecting group and ester functionalities. Similar compounds include:
Fmoc-Asp(OBzl)-OH: Uses a different protecting group (Fmoc) but serves a similar purpose in peptide synthesis.
Boc-Glu(OBzl)-OH: Similar structure but with glutamic acid instead of aspartic acid.
Boc-Asn(Xan)-OH: Uses a different amino acid (asparagine) and protecting group (Xan).
These compounds are used in similar applications but differ in their protecting groups and specific amino acid residues, offering different reactivity and selectivity in peptide synthesis.
Properties
IUPAC Name |
tert-butyl (4S)-2,5-dioxo-4-(2-oxo-2-phenylmethoxyethyl)-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO7/c1-17(2,3)25-16(22)18-12(14(20)24-15(18)21)9-13(19)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNIFFYBNHLKPT-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](C(=O)OC1=O)CC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

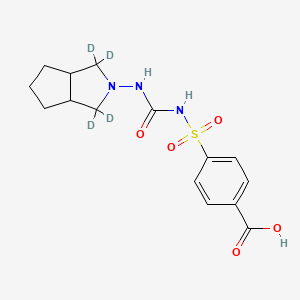
![Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584914.png)
![(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one](/img/structure/B584918.png)
